molecular formula C20H18FN5O2 B2411980 N-(4-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide CAS No. 1260926-84-8

N-(4-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide

Cat. No.: B2411980
CAS No.: 1260926-84-8
M. Wt: 379.395
InChI Key: MTLRKVDEISREFR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C20H18FN5O2 and its molecular weight is 379.395. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivatives

  • A study by An et al. (2017) demonstrated the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, employing a Ugi four-component reaction. This method provided rapid access to structurally varied and complex fused tricyclic scaffolds (An et al., 2017).

Anticancer Activity

  • A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which are closely related to the queried compound, were designed and synthesized for anticancer activity. Some of these compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (B. N. Reddy et al., 2015).

Inotropic Activity

  • N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives were synthesized and evaluated for their positive inotropic activity. These compounds showed favorable activity compared to standard drugs in isolated rabbit heart preparations (Zhang et al., 2008).

Antimicrobial Activity

  • Quinoxaline derivatives, including 1,2,4-triazolo[4,3-a]quinoxalines, have been synthesized and tested for their antimicrobial activity. Compounds in this class exhibited promising antifungal activity against Candida albicans (El‐Hawash et al., 1999).

Adenosine Receptor Antagonists

  • A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which are structurally similar, were found to be potent adenosine receptor antagonists and showed potential as rapid-acting antidepressant agents (Sarges et al., 1990).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2/c1-12(2)18-23-24-19-20(28)25(15-5-3-4-6-16(15)26(18)19)11-17(27)22-14-9-7-13(21)8-10-14/h3-10,12H,11H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLRKVDEISREFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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